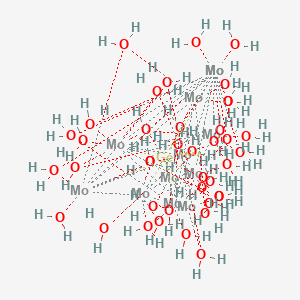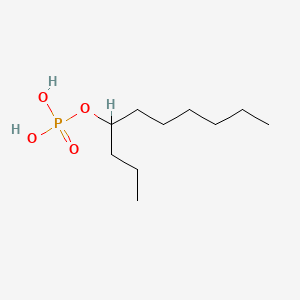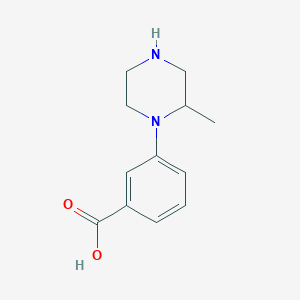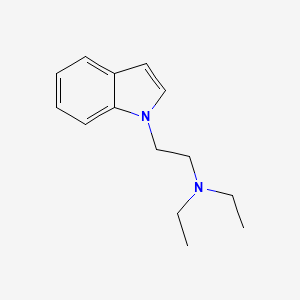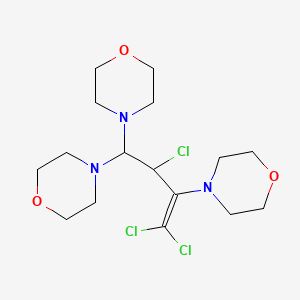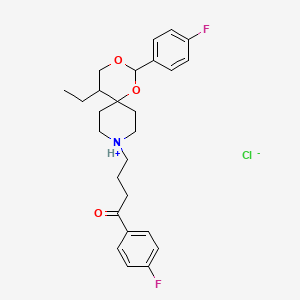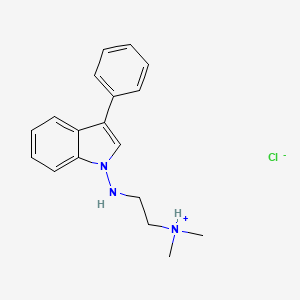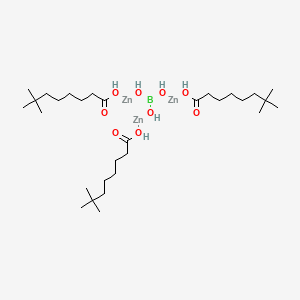
boric acid;7,7-dimethyloctanoic acid;zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “boric acid;7,7-dimethyloctanoic acid;zinc” is a unique chemical entity formed by the combination of boric acid, 7,7-dimethyloctanoic acid, and zinc. Each of these components contributes distinct properties to the compound, making it valuable in various scientific and industrial applications. Boric acid is known for its antiseptic, insecticidal, and flame-retardant properties . Zinc is an essential mineral involved in numerous biological processes, including enzyme function and immune response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves the reaction of boric acid, 7,7-dimethyloctanoic acid, and zinc under controlled conditions. The typical synthetic route includes:
Dissolution of Boric Acid: Boric acid is dissolved in a suitable solvent, such as water or ethanol, to form a clear solution.
Addition of 7,7-Dimethyloctanoic Acid: 7,7-Dimethyloctanoic acid is added to the boric acid solution, and the mixture is stirred to ensure complete dissolution.
Introduction of Zinc: Zinc metal or zinc salts (e.g., zinc chloride) are introduced into the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The process may include steps such as filtration, purification, and crystallization to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
The compound “boric acid;7,7-dimethyloctanoic acid;zinc” can undergo various chemical reactions, including:
Oxidation: The zinc component can be oxidized to form zinc oxide.
Reduction: Boric acid can be reduced to form boron compounds.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another chemical species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, chloroform.
Major Products
Zinc Oxide: Formed from the oxidation of zinc.
Boron Compounds: Formed from the reduction of boric acid.
Substituted Derivatives: Formed from substitution reactions involving 7,7-dimethyloctanoic acid.
Aplicaciones Científicas De Investigación
The compound has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in wound healing and as a component in topical formulations.
Industry: Utilized in the production of adhesives, coatings, and flame retardants
Mecanismo De Acción
The mechanism by which the compound exerts its effects involves the interaction of its components with molecular targets. For example:
Boric Acid: Acts as an antiseptic by disrupting the cell membranes of microorganisms.
7,7-Dimethyloctanoic Acid: Enhances the adhesive properties by forming strong bonds with surfaces.
Zinc: Plays a role in enzyme function and immune response by acting as a cofactor for various enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Boric Acid Derivatives: Such as metaboric acid and tetraboric acid.
Fatty Acids: Such as decanoic acid and dodecanoic acid.
Zinc Compounds: Such as zinc chloride and zinc sulfate.
Uniqueness
The uniqueness of the compound “boric acid;7,7-dimethyloctanoic acid;zinc” lies in its combined properties, which are not found in individual components. The synergistic effects of boric acid, 7,7-dimethyloctanoic acid, and zinc make it valuable in applications requiring antimicrobial, adhesive, and catalytic properties.
Propiedades
Número CAS |
70801-03-5 |
|---|---|
Fórmula molecular |
C30H63BO9Zn3 |
Peso molecular |
774.8 g/mol |
Nombre IUPAC |
boric acid;7,7-dimethyloctanoic acid;zinc |
InChI |
InChI=1S/3C10H20O2.BH3O3.3Zn/c3*1-10(2,3)8-6-4-5-7-9(11)12;2-1(3)4;;;/h3*4-8H2,1-3H3,(H,11,12);2-4H;;; |
Clave InChI |
KYPGYGLDJOXYCB-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Zn].[Zn].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


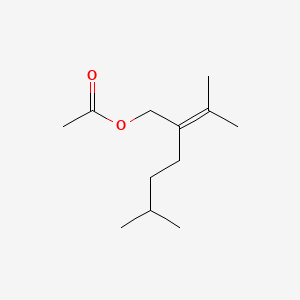
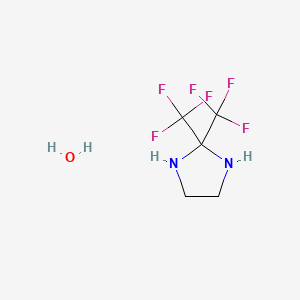
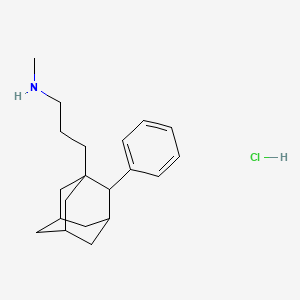


![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
